2-Bromo-7-chloro-1-heptene
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Overview
Description
2-Bromo-7-chloro-1-heptene: is an organic compound with the molecular formula C7H12BrCl . It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to a heptene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-chloro-1-heptene typically involves the halogenation of heptene derivatives. One common method is the addition of bromine and chlorine to 1-heptene. The reaction can be carried out under controlled conditions to ensure selective halogenation at the desired positions. For example, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator can facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-chloro-1-heptene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other functional groups.
Electrophilic Addition: Halogens like bromine or chlorine can be added across the double bond in the presence of a suitable catalyst.
Elimination: Strong bases like sodium ethoxide can induce elimination reactions to form alkenes.
Major Products Formed
Substitution: Products such as 2-hydroxy-7-chloro-1-heptene or 2-amino-7-chloro-1-heptene.
Addition: Products like 2,3-dibromo-7-chloroheptane.
Elimination: Formation of 2-heptyne or other alkenes depending on the reaction conditions.
Scientific Research Applications
2-Bromo-7-chloro-1-heptene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-7-chloro-1-heptene involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-heptene: A similar compound with only a bromine atom attached to the heptene backbone.
2-Chloro-1-heptene: A compound with only a chlorine atom attached to the heptene backbone.
Uniqueness
2-Bromo-7-chloro-1-heptene is unique due to the presence of both bromine and chlorine atoms, which allows for a wider range of chemical reactions and applications compared to compounds with only one type of halogen. This dual-halogenation provides enhanced reactivity and versatility in synthetic chemistry .
Properties
IUPAC Name |
2-bromo-7-chlorohept-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrCl/c1-7(8)5-3-2-4-6-9/h1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMGSYMNJLSGPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641084 |
Source
|
Record name | 2-Bromo-7-chlorohept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-15-8 |
Source
|
Record name | 2-Bromo-7-chlorohept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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